molecular formula C12H21NO4 B1274765 Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 1034708-26-3

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No.: B1274765
CAS No.: 1034708-26-3
M. Wt: 243.3 g/mol
InChI Key: BKMVFOKQLCHCPK-UHFFFAOYSA-N
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Description

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a chemical compound with the molecular formula C12H21NO4. It is known for its applications in organic synthesis and pharmaceutical research. The compound features a seven-membered azepane ring with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester can be synthesized through various methods. One common approach involves the reaction of azepane with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid may involve continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

  • 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)hexane-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)cyclohexane-2-carboxylic acid

Comparison: Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is unique due to its seven-membered azepane ring, which imparts distinct chemical properties compared to six-membered piperidine or cyclohexane rings. The azepane ring offers different steric and electronic environments, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMVFOKQLCHCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391121
Record name 1-Boc-azepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034708-26-3
Record name 1-Boc-azepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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